N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide is a versatile chemical compound with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol . This compound is part of the aromatic heterocycles family and is primarily used for research purposes . Its unique structure and properties make it an ideal candidate for various scientific applications, including drug synthesis, catalysis, and material science advancements.
Mechanism of Action
Target of Action
N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide is a benzofuran derivative . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of these compounds are often cancer cells .
Mode of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects . This suggests that N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide may interact with its targets by inhibiting cell growth.
Biochemical Pathways
Benzofuran compounds are known to affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
The compound’s molecular weight (17819) suggests that it may have good bioavailability .
Result of Action
The result of N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide’s action is likely to be the inhibition of cell growth . This is based on the observed effects of some substituted benzofurans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide typically involves the reaction of 2,3-dihydrobenzofuran-5-carboxaldehyde with hydroxylamine hydrochloride under basic conditions . The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired carboximidamide derivative.
Industrial Production Methods: While specific industrial production methods for N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters such as temperature, solvent, and catalyst to enhance yield and purity.
Types of Reactions:
Oxidation: N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in material science for the development of new materials with unique properties.
Comparison with Similar Compounds
2,3-Dihydrobenzofuran-5-carboxaldehyde: This compound shares a similar core structure but lacks the hydroxyl and carboximidamide functional groups.
2-Benzofurancarboxaldehyde: Another related compound with a benzofuran core but different functional groups.
Uniqueness: N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
306936-07-2 |
---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide |
InChI |
InChI=1S/C9H10N2O2/c10-9(11-12)7-1-2-8-6(5-7)3-4-13-8/h1-2,5,12H,3-4H2,(H2,10,11) |
InChI Key |
KGLRLCNFJVSMCI-UHFFFAOYSA-N |
SMILES |
C1COC2=C1C=C(C=C2)C(=NO)N |
Isomeric SMILES |
C1COC2=C1C=C(C=C2)/C(=N\O)/N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.